The Chemical and Pharmacological Profile of 1-Oxa-3-azaspirononan-2-one: A Versatile Spirocyclic Oxazolidinone Scaffold
The Chemical and Pharmacological Profile of 1-Oxa-3-azaspirononan-2-one: A Versatile Spirocyclic Oxazolidinone Scaffold
The Chemical and Pharmacological Profile of 1-Oxa-3-azaspiro[1]nonan-2-one: A Versatile Spirocyclic Oxazolidinone Scaffold
Executive Summary
In modern drug discovery, the transition from planar, achiral aromatic rings to three-dimensional,
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and validated synthetic methodologies for 1-oxa-3-azaspiro[4]nonan-2-one.
Part 1: Chemical Identity & Physicochemical Profiling
The core structure of 1-oxa-3-azaspiro[4]nonan-2-one consists of a five-membered oxazolidinone ring spiro-fused at the C5 position to a cyclopentane ring. This compact, rigid structure significantly influences its polarity, metabolic stability, and hydrogen-bonding capabilities.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-Oxa-3-azaspiro[4]nonan-2-one |
| CAS Registry Number | 19684-59-4[1] |
| Molecular Formula | C |
| Molecular Weight | 141.17 g/mol [1] |
| Monoisotopic Mass | 141.07898 Da[5] |
| SMILES String | C1CCC2(C1)CNC(=O)O2[5] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 3[4] |
| Storage Conditions | Sealed in dry, 2-8°C[1] |
Part 2: Mechanistic Rationale in Drug Design
The incorporation of the spirocyclic oxazolidinone scaffold into drug candidates is driven by the "escape from flatland" hypothesis. Increasing the fraction of
Unlike planar oxazolidinones (such as the antibacterial Linezolid), the spiro-fusion at C5 in 1-oxa-3-azaspiro[4]nonan-2-one locks the conformation of the ring system[2]. This restriction forces any functional groups attached to the nitrogen (N3) or the adjacent carbon (C4) into highly specific spatial vectors, which can be precisely tuned to fit into deep, complex enzymatic pockets (e.g., the active site of HIV-1 protease)[3].
Fig 1. Mechanistic rationale for utilizing spirocyclic oxazolidinones in drug design.
Part 3: Synthesis & Experimental Protocols
The synthesis of spirocyclic oxazolidinones requires precise control over carbon-carbon bond formation and subsequent ring closure. The most robust and scalable route utilizes a Strecker-type cyanosilylation of cyclopentanone, followed by reduction and carbonylation[6].
Step-by-Step Methodology
Step 1: Cyanosilylation of Cyclopentanone
-
Objective: Generate 1-cyano-1-trimethylsiloxycyclopentane.
-
Protocol: Dissolve cyclopentanone (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction to 0 °C. Add a catalytic amount of Zinc Iodide (ZnI
, 0.05 eq), followed by the dropwise addition of Trimethylsilyl cyanide (TMSCN, 1.2 eq). Stir the mixture for 2 hours while allowing it to warm to room temperature. -
Causality & Validation: ZnI
is selected as a mild Lewis acid to activate the carbonyl oxygen without inducing enolization, ensuring near-quantitative conversion. TMSCN is heavily preferred over aqueous NaCN/HCl; it avoids aqueous biphasic conditions and directly traps the intermediate alkoxide as a stable TMS ether, preventing the reaction from reverting to the starting ketone.
Step 2: Reduction to 1-(Aminomethyl)cyclopentanol
-
Objective: Reduce the nitrile to a primary amine and unmask the tertiary alcohol.
-
Protocol: Dissolve the intermediate from Step 1 in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Carefully add Lithium Aluminum Hydride (LiAlH
, 2.0 eq) in small portions. Heat the reaction to reflux for 4 hours. Cool to 0 °C and quench strictly using the Fieser method ( mL H O, mL 15% NaOH, mL H O per grams of LiAlH ). Filter the resulting granular salts through Celite and concentrate the filtrate. -
Causality & Validation: LiAlH
is required to fully reduce the nitrile to the primary amine. The strongly basic conditions of the Fieser workup simultaneously cleave the labile TMS ether, unmasking the hydroxyl group to yield the -amino alcohol. The Fieser quench is absolutely critical; failure to use it results in intractable aluminum hydroxide emulsions that trap the highly polar amino alcohol, destroying the yield.
Step 3: Cyclization to 1-Oxa-3-azaspiro[4]nonan-2-one
-
Objective: Form the 2-oxazolidinone ring.
-
Protocol: Dissolve the
-amino alcohol (1.0 eq) in anhydrous DCM. Add Triethylamine (Et N, 2.5 eq) and cool to 0 °C. Slowly add a solution of Triphosgene (0.35 eq, providing ~1.05 eq of phosgene) in DCM. Stir for 2 hours at 0 °C. Wash with water, dry over Na SO , and concentrate under reduced pressure. -
Causality & Validation: Triphosgene is utilized instead of phosgene gas due to its solid state, which allows for precise stoichiometric control and significantly mitigates inhalation hazards[6]. Et
N acts as an acid scavenger to neutralize the HCl generated during carbamylation. The spiro-cyclization is thermodynamically driven by the formation of the highly stable 5-membered oxazolidinone ring.
Fig 2. Three-step synthetic workflow for 1-oxa-3-azaspiro[4]nonan-2-one.
Part 4: Applications in Medicinal Chemistry & Target Pathways
The 1-oxa-3-azaspiro[4]nonan-2-one scaffold has been successfully deployed in the development of stereochemically defined P2-ligands for HIV-1 protease inhibitors [3].
In the highly mutated active site of HIV-1 protease, flat aromatic ligands often lose efficacy due to steric clashes or loss of binding affinity. By integrating a spirocyclic oxazolidinone, drug designers can exploit polar interactions with the backbone atoms of the protease. Specifically, the oxygen atoms of the oxazolidinone ring act as potent hydrogen-bond acceptors, interacting directly with the NH amide bonds of the Asp29 and Asp30 residues[3].
Fig 3. Pharmacophore mapping of spirocyclic oxazolidinone as a P2 ligand.
Furthermore, this scaffold is actively investigated in the synthesis of novel Thrombin Receptor Antagonists (e.g., Vorapaxar analogs) and
References
-
1-oxa-3-azaspiro[4]nonan-2-one (CID 55286545) . PubChem Database. National Center for Biotechnology Information. URL:[Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle . Molecules (MDPI). URL:[Link]
-
Design and Synthesis of Stereochemically Defined Novel Spirocyclic P2-Ligands for HIV-1 Protease Inhibitors . Organic Letters (PMC). URL:[Link]
-
Oxazolidinones as versatile scaffolds in medicinal chemistry . RSC Advances (PMC). URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Stereochemically Defined Novel Spirocyclic P2-Ligands for HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. PubChemLite - 1-oxa-3-azaspiro[4.4]nonan-2-one (C7H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
